Methyl 6-bromo-[2,3'-bipyridine]-5'-carboxylate
Description
Overview of 2,2'-Bipyridine (B1663995) Scaffolds in Organic and Coordination Chemistry
The 2,2'-bipyridine isomer is arguably the most extensively studied member of the bipyridine family. nih.gov Its prominence stems from its ability to act as a robust bidentate chelating ligand, forming stable complexes with a vast number of metal ions. nih.gov These metal-bipyridine complexes are central to numerous applications, including catalysis, where they facilitate organic transformations with high efficiency, and in the development of luminescent materials and photosensitizers. nbinno.comresearchgate.net The planarity of the bipyridine core allows for effective electron delocalization, which imparts unique photophysical and redox properties to its metal complexes. orgsyn.org In organic chemistry, the 2,2'-bipyridine scaffold serves as a fundamental building block for constructing more complex supramolecular architectures and functional organic molecules. orgsyn.org
Strategic Importance of Halogenated and Ester-Functionalized Bipyridines as Synthetic Intermediates
The introduction of functional groups onto the bipyridine core is a key strategy for chemists to tailor the properties of the resulting molecules. Halogenated bipyridines, particularly those containing bromine or chlorine, are highly valued as synthetic intermediates. google.com The halogen atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, which are powerful methods for forming new carbon-carbon bonds. nbinno.comnih.gov This allows for the attachment of diverse aryl, alkyl, or other organic fragments to the bipyridine skeleton.
Similarly, the presence of an ester group, such as a methyl carboxylate, provides another site for chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, or used to anchor the molecule to surfaces or other molecular frameworks. The dual presence of both a halogen and an ester group on the same bipyridine scaffold creates a powerful synthon with orthogonal reactivity, enabling sequential and selective functionalization at different positions. This strategic functionalization is crucial for the synthesis of complex, multifunctional ligands and materials. nih.gov
Rationale for Focused Research on Methyl 6-bromo-[2,3'-bipyridine]-5'-carboxylate
This compound is a molecule of significant synthetic potential precisely because it embodies the strategic functionalization described above. Its structure is notable for several key features:
Asymmetric Core: Unlike the more common 2,2' or 4,4' isomers, it is a 2,3'-bipyridine (B14897). This asymmetry can lead to metal complexes with unique geometries and electronic properties, which is of great interest in the design of specialized catalysts and materials.
Defined Regiochemistry: The bromine atom is located at the 6-position of one pyridine (B92270) ring, while the methyl carboxylate group is at the 5'-position of the second ring. This specific arrangement allows for directed synthesis and the creation of highly ordered molecular structures.
Orthogonal Functional Groups: The bromo group is primed for palladium-catalyzed cross-coupling reactions, while the ester group offers a pathway for hydrolysis, amidation, or reduction. nih.govmdpi.com This allows chemists to build molecular complexity in a controlled, stepwise manner.
These features make this compound a highly valuable building block for creating sophisticated molecules for applications in medicinal chemistry, catalysis, and materials science. chemscene.com Its structure enables the synthesis of precisely tailored ligands that can fine-tune the electronic and steric properties of a metal center or serve as precursors to biologically active compounds.
Below are the key properties of this compound:
| Property | Value |
|---|---|
| CAS Number | 1346687-03-3 |
| Molecular Formula | C12H9BrN2O2 |
| Molecular Weight | 293.12 g/mol |
| MDL Number | MFCD19704394 |
Historical Context of Bipyridine Synthesis and Derivatization Relevant to the Compound
The history of bipyridine synthesis dates back to the late 19th century. Early methods often involved harsh conditions and resulted in low yields. A significant advancement came with the development of coupling reactions. The Ullmann reaction, involving the copper-mediated coupling of halopyridines, was an early staple for creating the bipyridine linkage. nih.gov
The modern era of bipyridine synthesis has been dominated by palladium-catalyzed cross-coupling reactions, which offer milder conditions, higher yields, and greater functional group tolerance. researchgate.net Methods such as the Suzuki coupling (using boronic acids), Negishi coupling (using organozinc reagents), and Stille coupling (using organotin reagents) have become indispensable tools for constructing both symmetrical and asymmetrical bipyridines. orgsyn.orgnih.gov The development of these sophisticated synthetic methods has been crucial for accessing complex, highly functionalized derivatives like this compound, enabling chemists to design and create molecules with unprecedented precision and complexity. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-(6-bromopyridin-2-yl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c1-17-12(16)9-5-8(6-14-7-9)10-3-2-4-11(13)15-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPGRKQQUYHHKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=NC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745285 | |
| Record name | Methyl 6-bromo[2,3'-bipyridine]-5'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346687-03-3 | |
| Record name | [2,3′-Bipyridine]-5′-carboxylic acid, 6-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346687-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-bromo[2,3'-bipyridine]-5'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 6 Bromo 2,3 Bipyridine 5 Carboxylate and Analogues
Retrosynthetic Analysis of the 6-bromo-[2,3'-bipyridine]-5'-carboxylate Skeleton
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. advancechemjournal.com For Methyl 6-bromo-[2,3'-bipyridine]-5'-carboxylate, two primary disconnection points are of strategic importance: the C2-C3' bond linking the two pyridine (B92270) rings and the C6-Br bond.
Disconnection 1: The Inter-ring C-C Bond
The most common and effective strategy for constructing bipyridines involves the disconnection of the bond between the two heterocyclic rings. mdpi.comthieme-connect.com This approach leads to two functionalized pyridine precursors. This strategy is central to modern cross-coupling reactions.
Path A: This involves a disconnection between C2 and C3', suggesting a cross-coupling reaction between a 2-halopyridine (or equivalent electrophile) and a 3-pyridyl organometallic reagent (or equivalent nucleophile). Key precursors would be a derivative of 2,6-dibromopyridine (B144722) and a methyl 5-(organometallic)nicotinate derivative.
Path B: The roles can be reversed, utilizing a 2-pyridyl organometallic species and a 3-halonicotinate derivative. This would involve precursors like a 6-bromo-2-(organometallic)pyridine and a methyl 5-bromonicotinate.
Disconnection 2: The C-Br Bond
An alternative retrosynthetic approach involves introducing the bromine atom at a later stage of the synthesis. This disconnection points to a precursor molecule, Methyl [2,3'-bipyridine]-5'-carboxylate, which would then undergo a regioselective bromination reaction to yield the final product. This strategy hinges on the ability to control the position of halogenation on the pre-formed bipyridine skeleton.
These disconnections form the basis for the synthetic strategies discussed in the following sections, primarily focusing on transition-metal-catalyzed cross-coupling reactions to form the bipyridine core and regioselective halogenation methods.
De Novo Synthesis Approaches to the 2,3'-Bipyridine (B14897) Core
The formation of the central 2,3'-bipyridine structure is the cornerstone of the synthesis. Both classical and modern methods can be employed, though modern cross-coupling reactions offer superior versatility and efficiency for constructing unsymmetrically substituted bipyridines.
Classical Heterocycle Annulation Strategies
Classical methods typically involve building one or both pyridine rings from acyclic precursors. While powerful for certain substitution patterns, they can be less direct for complex, unsymmetrical bipyridines.
Kröhnke Pyridine Synthesis: This method involves the reaction of pyridinium (B92312) salts with α,β-unsaturated ketones, followed by cyclization with ammonium (B1175870) acetate (B1210297). orgsyn.org While traditionally used for preparing various methyl-2,2'-bipyridines, its application to a 2,3'-bipyridine with the required ester and bromo functionalities would necessitate complex and specifically designed precursors.
Hantzsch Pyridine Synthesis: The Hantzsch synthesis is a well-established method for creating pyridine rings, particularly those with a symmetrical substitution pattern, by condensing an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. illinois.edu Adapting this multicomponent reaction to form a pre-functionalized pyridine ring suitable for subsequent coupling to form the 2,3'-bipyridine skeleton is a possible, albeit multi-step, approach.
Modern Cyclization and Aromatization Reactions
Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C bonds, which are ideally suited for linking two pre-functionalized pyridine rings. nih.gov These methods offer high yields and functional group tolerance. A novel metal-free approach has also been developed involving the coupling of 1,3-dienyl isocyanides followed by a 6π-electrocyclization/aromatization cascade to form two pyridine rings simultaneously. nih.gov
Suzuki Coupling: This reaction pairs a pyridylboronic acid or ester with a halopyridine in the presence of a palladium catalyst and a base. It is one of the most widely used methods due to the stability and low toxicity of the boronic acid reagents. mdpi.comresearchgate.net For the target molecule, this could involve coupling 6-bromopyridin-2-ylboronic acid with methyl 5-bromonicotinate.
Stille Coupling: The Stille reaction utilizes a pyridyl organotin (stannane) reagent and a halopyridine, catalyzed by palladium. mdpi.comresearchgate.net While highly effective, a significant drawback is the high toxicity of the organotin compounds. mdpi.com
Negishi Coupling: This method employs a pyridyl organozinc reagent coupled with a halopyridine, also catalyzed by palladium or nickel. The Negishi coupling is known for its high reactivity and is an efficient method for synthesizing substituted 2,2'-bipyridines. nih.govorgsyn.org
Below is a comparative table of these modern coupling strategies.
| Coupling Reaction | Pyridyl Nucleophile | Pyridyl Electrophile | Catalyst | Advantages | Disadvantages |
| Suzuki | Boronic Acid/Ester | Halo- or Triflate-pyridine | Pd | Stable, low-toxicity reagents; wide functional group tolerance. mdpi.comresearchgate.net | Boronic acids can be unstable. |
| Stille | Organostannane | Halo- or Triflate-pyridine | Pd | Tolerant of many functional groups. mdpi.com | High toxicity of organotin reagents and byproducts. mdpi.com |
| Negishi | Organozinc | Halo- or Triflate-pyridine | Pd or Ni | High reactivity; good yields. nih.govorgsyn.org | Organozinc reagents are moisture and air-sensitive. |
Strategies for Introducing the Bromine Substituent at the 6-Position
The introduction of a bromine atom specifically at the 6-position of the bipyridine system requires a regioselective halogenation method. This can be achieved either by direct halogenation of the bipyridine core or, more commonly, by using a pre-brominated pyridine precursor in a cross-coupling reaction.
Direct Halogenation Protocols
Direct halogenation of a pyridine ring is often difficult due to the ring's electron-deficient nature, which deactivates it towards electrophilic substitution. Furthermore, achieving regioselectivity on an unsymmetrical bipyridine can be challenging, potentially leading to a mixture of products. Vapor-phase bromination at very high temperatures (773 K) has been reported for the synthesis of 6-bromo-2,2'-bipyridine, but such harsh conditions are not compatible with many functional groups, including a methyl ester. nih.gov
Bromination of Precursor Pyridines and Bipyridines
A more controlled and widely applicable approach is the bromination of a precursor molecule that directs the halogen to the desired position.
Bromination of Pyridine N-Oxides: The oxidation of the pyridine nitrogen to an N-oxide activates the ring, particularly at the 2- and 4-positions, for both electrophilic and nucleophilic attack. researchgate.net This activation provides a highly effective method for regioselective halogenation. acs.org Treating a pyridine N-oxide with a brominating agent like oxalyl bromide or phosphorus oxybromide can selectively introduce a bromine atom at the 2- (or 6-) position. researchgate.nettcichemicals.com The N-oxide can then be removed by deoxygenation to yield the desired 6-bromopyridine derivative. This method offers a practical route to 2-halo-substituted pyridines under mild conditions. acs.orgnih.gov
Sandmeyer-type Reactions: This classic method involves the diazotization of an aminopyridine followed by treatment with a copper(I) bromide. For example, 2-amino-3-methyl-5-bromopyridine can be converted to 2,5-dibromo-3-methylpyridine (B189406) using sodium nitrite (B80452) in a hydrobromic acid solution with cuprous bromide as a catalyst. google.com Similarly, starting with 6-amino-[2,3'-bipyridine]-5'-carboxylate, a Sandmeyer reaction could potentially install the bromine at the 6-position. The synthesis of 2-bromo-6-methylpyridine (B113505) from 2-amino-6-methylpyridine (B158447) via diazotization in the presence of HBr and Br2 is another well-documented example of this strategy. chemicalbook.com
The table below summarizes common bromination conditions for pyridine derivatives.
| Starting Material | Reagents | Position of Bromination | Key Features |
| Pyridine N-Oxide | (COBr)₂, Et₃N in CH₂Br₂ | 2-position | Mild conditions, high regioselectivity. researchgate.net |
| Pyridine N-Oxide | POBr₃ | 2- and 4-positions | Common, effective reagent. |
| 2-Aminopyridine | 1. NaNO₂, HBr/Br₂; 2. NaOH | 2-position | Classic Sandmeyer-type reaction. chemicalbook.com |
| 2-Amino-5-bromopyridine | NaNO₂, HBr, CuBr | 2-position | Sandmeyer reaction for di-bromination. google.com |
| 2-Pyridone | N-Bromosuccinimide (NBS) | 3- and 5-positions | Halogenation of electron-rich pyridones. acs.org |
Methodologies for Installing the Methyl Ester at the 5'-Position
The introduction of the methyl ester at the 5'-position of the [2,3'-bipyridine] system is a critical step in the synthesis of the target compound. This can be achieved either by functionalizing a pre-existing carboxylic acid or by incorporating the ester group during the assembly of the heterocyclic core.
Esterification of Corresponding Carboxylic Acid Precursors
A common and straightforward approach to introduce the methyl ester is through the esterification of the corresponding carboxylic acid, namely 6-bromo-[2,3'-bipyridine]-5'-carboxylic acid. The Fischer-Speier esterification is a classic and widely used method for this transformation. masterorganicchemistry.comorganic-chemistry.orgmdpi.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commdpi.com
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the desired methyl ester. masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used, or water is removed from the reaction mixture as it is formed. organic-chemistry.org
Table 1: Common Conditions for Fischer Esterification
| Parameter | Condition | Purpose |
| Alcohol | Methanol (large excess) | Acts as both reactant and solvent, drives equilibrium |
| Catalyst | H₂SO₄, HCl, p-TsOH | Protonates the carbonyl to activate the carboxylic acid |
| Temperature | Reflux | Increases reaction rate |
| Work-up | Neutralization, Extraction | To remove excess acid and isolate the ester product |
While highly effective for many substrates, the conditions of Fischer esterification are acidic and may not be suitable for molecules containing acid-sensitive functional groups.
Direct Ester Formation during Bipyridine Ring Assembly
An alternative strategy involves the direct incorporation of the methyl ester functionality during the construction of the bipyridine ring system itself. This can be achieved through cycloaddition or multicomponent reactions where one of the starting materials already contains the required methoxycarbonyl group. For instance, cyclocondensation reactions of β-ketoenamides have been shown to produce highly functionalized bipyridines. nih.govdoaj.org In such a strategy, a precursor bearing a methyl ester group could potentially be used to build one of the pyridine rings, leading directly to a bipyridine with the desired substitution.
Another approach is the Hantzsch pyridine synthesis, which, although typically used for dihydropyridines, can be adapted for pyridine synthesis and allows for the incorporation of ester groups at various positions. mdpi.com While specific examples leading directly to this compound via these methods are not extensively documented, the principles of these reactions allow for the strategic placement of functional groups, including esters, during the ring formation process. These methods offer an elegant way to build molecular complexity in a single step, potentially reducing the number of synthetic transformations required.
Metal-Catalyzed Cross-Coupling Approaches for Bipyridine Formation and Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are extensively used in the synthesis of biaryl and hetero-biaryl compounds, including bipyridines. nih.govorgsyn.org These reactions offer a modular approach, allowing for the coupling of two distinct pyridine rings to form the desired [2,3'-bipyridine] scaffold.
Suzuki-Miyaura Coupling Strategies for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. mdpi.comnih.gov In the context of synthesizing the target molecule, this could involve the reaction of a 2-bromo-6-halopyridine derivative with a pyridineboronic acid or ester containing the methyl carboxylate group at the 5-position. A plausible route would be the coupling of a 2,6-dihalopyridine with a suitable pyridineboronic ester.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. The reaction is known for its tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis. mdpi.com
Table 2: Key Components of a Suzuki-Miyaura Coupling for Bipyridine Synthesis
| Component | Example Reactant 1 | Example Reactant 2 | Catalyst | Base | Solvent |
| Description | Pyridine Halide | Pyridineboronic Acid/Ester | Palladium(0) source | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF |
A significant challenge in the Suzuki coupling of pyridines can be the stability of the pyridylboron compounds. organic-chemistry.org However, the development of stabilized 2-pyridylboronic acid esters has largely overcome this limitation. mdpi.com
Negishi Coupling in Bipyridine Synthesis
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. orgsyn.orgorganic-chemistry.orgorgsyn.org This method is particularly advantageous due to the high reactivity of organozinc reagents and the excellent functional group tolerance of the reaction, which explicitly includes esters (COOR). orgsyn.orgorgsyn.org
For the synthesis of this compound, a potential strategy would be the coupling of a 2,6-dihalopyridine with a 5-(methoxycarbonyl)-3-pyridylzinc halide. The organozinc reagent can be prepared from the corresponding halopyridine. The Negishi coupling is known for its mild reaction conditions and high yields in the preparation of bipyridines. orgsyn.org Halides at the 3-position of a pyridine ring can participate in the coupling, though their reactivity is generally lower than that of 2-halopyridines. organic-chemistry.orgorgsyn.org
Table 3: Representative Negishi Coupling Reaction Parameters
| Component | Example Reactant 1 | Example Reactant 2 | Catalyst | Solvent |
| Description | Pyridine Halide | Pyridylzinc Halide | Pd(PPh₃)₄, PdCl₂(dppf) | THF, Toluene |
The stability of pyridylzinc reagents, especially when compared to some pyridylboron compounds, makes the Negishi coupling a reliable choice for constructing the bipyridine core of functionalized molecules. orgsyn.org
Stille Coupling for Arylation and Heteroarylation
The Stille coupling utilizes a palladium catalyst to couple an organotin compound (organostannane) with an organic halide or triflate. nih.govorganic-chemistry.orgresearchgate.net This reaction is highly effective for the synthesis of bipyridines and is known for its ability to proceed even in cases where Suzuki coupling might be challenging. nih.gov
A synthetic route to the target molecule using a Stille coupling could involve the reaction of a 6-bromo-2-(tributylstannyl)pyridine with methyl 5-bromonicotinate. The organostannane partner can be prepared from the corresponding bromopyridine. While the Stille reaction is a powerful tool, a significant drawback is the toxicity and difficulty in removing the tin byproducts from the reaction mixture. nih.govorganic-chemistry.org
Table 4: Typical Stille Coupling Components for Bipyridine Synthesis
| Component | Example Reactant 1 | Example Reactant 2 | Catalyst | Solvent |
| Description | Pyridine Halide | Pyridylstannane | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Toluene, DMF |
Despite the concerns regarding tin toxicity, the Stille coupling remains a valuable method for the synthesis of complex bipyridine derivatives due to its broad scope and reliability. nih.govresearchgate.net
Ullmann and Wurtz Coupling Reactions in Bipyridine Assembly
The Ullmann and Wurtz coupling reactions represent classical and valuable methods for the formation of biaryl compounds, including the symmetrical bipyridines that can be precursors to more complex, unsymmetrical structures. mdpi.compreprints.org
The Ullmann coupling reaction traditionally involves the copper-mediated homocoupling of aryl halides. mdpi.com This method is particularly useful for synthesizing symmetrical bipyridines from halopyridine precursors. preprints.org However, the classic Ullmann conditions often require high temperatures (over 200 °C) and stoichiometric amounts of copper, which can limit the substrate scope. mdpi.com Modern advancements have led to the development of palladium-catalyzed homocoupling reactions of bromopyridines, which can proceed under more controlled conditions. For instance, the use of Pd(OAc)₂ with piperazine (B1678402) in DMF at 140 °C has been shown to facilitate the homocoupling of bromopyridines. mdpi.com
The Wurtz coupling reaction , on the other hand, typically uses sodium metal to couple organic halides. mdpi.com In the context of pyridine chemistry, pyridines can be reacted with a sodium dispersion and then treated with an oxidizing agent to produce bipyridines. mdpi.com
While these methods are primarily used for creating symmetrical bipyridines, they form the foundation for strategies that can be adapted to produce unsymmetrical analogues. For example, a symmetrical bipyridine could be synthesized and then regioselectively functionalized in subsequent steps to yield a compound like this compound.
Table 1: Comparison of Ullmann and Wurtz Coupling for Bipyridine Synthesis
| Reaction | Typical Reagents | Key Features | Primary Product Type |
|---|---|---|---|
| Ullmann Coupling | Copper (stoichiometric), Palladium catalysts (catalytic) | Often requires high temperatures; palladium catalysis offers milder conditions. | Symmetrical bipyridines |
| Wurtz Coupling | Sodium dispersion, oxidant | Involves reactive alkali metals. | Symmetrical bipyridines |
Regioselective Functionalization Techniques
Achieving the specific substitution pattern of this compound necessitates precise control over the position of functional group introduction. Regioselective functionalization techniques are therefore paramount.
Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. unblog.frwikipedia.org This technique relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org For pyridine and bipyridine systems, the nitrogen atom itself or other strategically placed functional groups can act as DMGs. harvard.edu
In the synthesis of substituted bipyridines, a DMG on one of the pyridine rings can direct lithiation to a specific ortho position. Subsequent quenching with an electrophile introduces a functional group at that site. unblog.fr This method allows for the stepwise construction of unsymmetrically substituted bipyridines with a high degree of regiochemical control. The choice of the organolithium base and reaction conditions is crucial to avoid unwanted side reactions, such as addition to the pyridine ring. harvard.edu
N-oxidation and N-methylation are effective strategies for modifying the electronic properties of the pyridine ring, thereby controlling the regioselectivity of subsequent reactions. researchgate.net
N-oxidation of a pyridine ring to form a pyridine-N-oxide activates the ring towards both electrophilic and nucleophilic attack at specific positions. For instance, mono-N-oxidation of 2,2'-bipyridine (B1663995) can be a key step in introducing a functional group at the 6-position. researchgate.net The N-oxide can then direct further functionalization before being reduced back to the pyridine. The use of reagents like dimethyldioxirane (B1199080) (DMD) has been explored for the synthesis of bipyridine-N-oxides. researchgate.net
N-methylation involves the formation of a pyridinium salt. This strategy can also be employed to control the regiochemistry of nucleophilic additions. researchgate.net The positive charge on the nitrogen atom makes the ring more susceptible to nucleophilic attack. For example, mono-N-methylation of 2,2'-bipyridine has been used to facilitate the synthesis of 6-bromo-2,2'-bipyridine. researchgate.net
Table 2: Regioselective Functionalization Strategies
| Technique | Principle | Application in Bipyridine Synthesis |
|---|---|---|
| Directed Ortho-Metallation (DoM) | A directing group guides deprotonation to the ortho position. | Stepwise and regiocontrolled introduction of substituents. |
| N-Oxidation | Formation of a pyridine-N-oxide to alter the ring's electronics. | Directs electrophilic and nucleophilic substitution. |
| N-Methylation | Formation of a pyridinium salt to activate the ring. | Facilitates nucleophilic addition at specific positions. |
Electrochemical Synthesis Methods for Bipyridine Derivatives
Electrochemical methods offer an alternative to traditional metal-catalyzed reactions for the synthesis of bipyridine derivatives. mdpi.compreprints.org These techniques can often be performed under mild conditions and can provide unique reactivity. Electrochemical approaches can be utilized for both homo- and hetero-coupling reactions of pyridine derivatives. mdpi.com The principle involves the electrochemical generation of reactive intermediates that then couple to form the bipyridine structure. This method can be particularly advantageous as it may avoid the use of expensive and toxic metal catalysts. mdpi.comnih.gov
Advanced Synthetic Transformations from Related Halomethyl Bipyridines
Halomethyl-substituted bipyridines are versatile intermediates for the synthesis of more complex bipyridine derivatives. researchgate.netresearchgate.net For instance, a compound like 6-bromo-5'-(bromomethyl)-[2,3'-bipyridine] could serve as a precursor to this compound through oxidation of the bromomethyl group to a carboxylic acid followed by esterification.
The synthesis of halomethyl bipyridines can be achieved through various methods, including the reaction of dimethyl-bipyridines with N-bromosuccinimide (NBS) or via trimethylsilyl (B98337) (TMS) intermediates. researchgate.netorgsyn.org The halogenated methyl group can then undergo a variety of nucleophilic substitution reactions to introduce a wide range of functional groups.
Optimization of Reaction Conditions and Yields for Scalable Synthesis
The transition from laboratory-scale synthesis to a scalable process requires careful optimization of reaction conditions to maximize yield and efficiency. For the synthesis of bipyridine derivatives, several factors are critical.
In metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the choice of solvent, temperature, and the equivalents of reagents can significantly impact the reaction rate and yield. nih.gov For example, in the synthesis of a bipyridinyl benzimidazole (B57391) derivative, 1,4-dioxane (B91453) was found to be a more cost-effective and efficient solvent than THF at room temperature. nih.gov
Table 3: Factors for Optimization in Scalable Bipyridine Synthesis
| Factor | Considerations | Example |
|---|---|---|
| Solvent | Cost-effectiveness, reaction rate, and yield. | 1,4-dioxane being superior to THF in a specific Suzuki-Miyaura reaction. nih.gov |
| Temperature | Balancing reaction rate with potential side reactions. | Lower temperatures can significantly slow down reaction rates. nih.gov |
| Reagent Equivalents | Optimizing for yield while considering cost. | Using 1.1 equivalents of reagents for cost-effectiveness in amide coupling. nih.gov |
| Catalyst System | Efficiency, stability, and cost of the catalyst and ligands. | Development of novel bipyridine ligands for palladium-catalyzed reactions. nih.gov |
Chemical Reactivity and Derivatization Studies of Methyl 6 Bromo 2,3 Bipyridine 5 Carboxylate
Reactions at the Bromo Group: Nucleophilic and Organometallic Transformations
The bromine atom on the pyridine (B92270) ring is a key site for a range of chemical modifications, including nucleophilic substitutions and organometallic cross-coupling reactions.
Substitution Reactions with Diverse Nucleophiles
Nucleophilic aromatic substitution (SNAr) reactions provide a direct method for replacing the bromo group with various nucleophiles. nih.govresearchgate.net The electron-deficient nature of the pyridine ring facilitates attack by nucleophiles. While the generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence through a Meisenheimer complex, recent studies suggest that many of these reactions may proceed through a concerted mechanism. nih.gov The outcome and efficiency of these substitutions can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. For instance, reactions of similar bromo-substituted heterocyclic compounds with phenols have been shown to proceed via a concerted SNAr mechanism. acs.org
Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., C-C bond formation with arylboronic acids, organozinc reagents)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The bromo substituent on Methyl 6-bromo-[2,3'-bipyridine]-5'-carboxylate makes it an excellent substrate for such transformations.
Suzuki-Miyaura Coupling: This reaction pairs the bromo-bipyridine with an arylboronic acid in the presence of a palladium catalyst and a base to form a new biaryl compound. This methodology is widely used in the synthesis of complex organic molecules due to its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov
Negishi Coupling: In this reaction, an organozinc reagent is coupled with the bromo-bipyridine, again catalyzed by a palladium or nickel complex. wikipedia.org Organozinc reagents are known for their high reactivity and functional group tolerance, making them valuable partners in cross-coupling reactions. sigmaaldrich.com The choice of solvent can significantly impact the reactivity of organozinc compounds. chemrxiv.org
A comparative table of these two common cross-coupling reactions is presented below:
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |
| Organometallic Reagent | Arylboronic acid | Organozinc reagent |
| Catalyst | Palladium complex | Palladium or Nickel complex |
| Advantages | Stable and commercially available reagents, mild conditions. nih.gov | High reactivity and functional group tolerance. sigmaaldrich.com |
Generation of Organometallic Intermediates (e.g., Grignard reagents, organolithiums, organozinc species)
The bromo group can be converted into various organometallic intermediates, which can then be used in subsequent reactions.
Grignard Reagents: Treatment of the bromo-bipyridine with magnesium metal in an ether solvent can generate the corresponding Grignard reagent. wikipedia.orgmnstate.edu These reagents are potent nucleophiles and strong bases, useful for forming new carbon-carbon bonds by reacting with electrophiles like carbonyl compounds. mnstate.edu The formation of Grignard reagents can be sensitive to the presence of moisture and air. wikipedia.org
Organolithium Species: Halogen-metal exchange with an organolithium reagent, such as n-butyllithium, can convert the bromo group into a lithium species. These are highly reactive nucleophiles.
Organozinc Species: Direct insertion of activated zinc metal into the carbon-bromine bond can form an organozinc reagent. wikipedia.orgnih.gov These reagents are generally less reactive and more functional group tolerant than their Grignard or organolithium counterparts. sigmaaldrich.com The reactivity of organozinc reagents can be tuned by the choice of solvent and the presence of additives like lithium salts. nih.gov
Transformations of the Methyl Ester Functionality
The methyl ester group on the pyridine ring offers another site for chemical modification, primarily through hydrolysis and reduction.
Hydrolysis to Carboxylic Acids
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org
Acidic Hydrolysis: Heating the ester with a dilute acid, such as hydrochloric acid, will yield the carboxylic acid directly. libretexts.org
Alkaline Hydrolysis: Treatment with a base, like sodium hydroxide (B78521), initially forms the carboxylate salt. Subsequent acidification is necessary to protonate the salt and obtain the free carboxylic acid. libretexts.orgnih.gov
The choice between acidic and basic hydrolysis often depends on the compatibility of other functional groups present in the molecule.
Reduction to Alcohol Derivatives
The methyl ester can be reduced to a primary alcohol. This transformation typically requires a strong reducing agent. While sodium borohydride (B1222165) is generally not strong enough to reduce esters, its reactivity can be enhanced. google.com One method involves the formation of a mixed anhydride (B1165640) with an alkyl chloroformate, which is then reduced by sodium borohydride. google.com This approach allows for the selective reduction of a carboxylic acid derivative in the presence of other reducible functional groups. nih.gov
Transesterification Reactions
The methyl ester group in this compound is susceptible to transesterification, a process that involves the exchange of the methyl group with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. masterorganicchemistry.com Conversely, basic catalysts, such as alkoxides, function by deprotonating the alcohol, thereby increasing its nucleophilicity. masterorganicchemistry.com The general mechanism involves a tetrahedral intermediate, and the reaction equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct. wikipedia.org
While specific studies on the transesterification of this compound are not extensively documented, the reactivity is expected to be analogous to that of other pyridine carboxylic acid esters. For instance, the transesterification of 2-pyridyl esters can be mediated by metal ions, which activate the ester group towards nucleophilic attack. thieme-connect.de The reaction conditions for such transformations can vary, with factors such as the choice of catalyst, solvent, and temperature influencing the reaction rate and yield.
A representative, though generalized, transesterification reaction is presented in the table below, illustrating the conversion to an ethyl ester.
| Reactant | Reagent | Catalyst | Product | Byproduct |
|---|---|---|---|---|
| This compound | Ethanol (excess) | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 6-bromo-[2,3'-bipyridine]-5'-carboxylate | Methanol |
Amidation and Other Carboxylate Derivatizations
The methyl carboxylate group can also be converted into an amide through reaction with a primary or secondary amine. This transformation typically requires activation of the carboxylic acid derivative, as direct reaction of an ester with an amine can be slow. Common methods for amidation include the conversion of the corresponding carboxylic acid (obtained from hydrolysis of the ester) to an acyl chloride or the use of peptide coupling agents. fishersci.co.uk
The following table outlines a general scheme for the synthesis of an amide derivative from the corresponding carboxylic acid.
| Starting Material | Reagents | Product |
|---|---|---|
| 6-bromo-[2,3'-bipyridine]-5'-carboxylic acid | 1. Activating agent (e.g., SOCl₂, oxalyl chloride) or Coupling agent (e.g., HATU, DCC) 2. Amine (R¹R²NH) | N,N-disubstituted-6-bromo-[2,3'-bipyridine]-5'-carboxamide |
Reactivity at the Pyridine Nitrogen Atoms
Protonation and Acid-Base Behavior
The two nitrogen atoms in the bipyridine skeleton are basic and can be protonated by acids. The basicity of these nitrogen atoms is influenced by the electronic effects of the substituents on the pyridine rings. The electron-withdrawing nature of the bromo and methyl carboxylate groups is expected to decrease the basicity of the pyridine nitrogens compared to unsubstituted 2,3'-bipyridine (B14897).
The protonation behavior of bipyridines is complex, with the two nitrogen atoms having different pKa values. In solution, monoprotonated bipyridine typically adopts a cis conformation to facilitate hydrogen bonding, whereas the neutral species often prefers a trans conformation. The specific acid-base properties of this compound would require experimental determination, but the general principles of pyridine basicity apply.
N-Alkylation and N-Oxidation Reactions
The lone pairs of electrons on the pyridine nitrogen atoms make them nucleophilic and thus reactive towards electrophiles such as alkyl halides, leading to the formation of quaternary pyridinium (B92312) salts. The reactivity of each nitrogen towards alkylation will be influenced by steric hindrance and the electronic environment. In the case of this compound, the nitrogen of the 6-bromopyridine ring may be more sterically hindered. N-alkylation of substituted pyridines has been studied, and the reaction conditions can be tuned to favor mono- or di-alkylation. nih.gov
N-oxidation of the pyridine nitrogen atoms can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. orgsyn.org The resulting pyridine N-oxides exhibit altered reactivity compared to the parent pyridine. The N-oxide group can activate the pyridine ring towards both nucleophilic and electrophilic substitution, primarily at the 2- and 4-positions. thieme-connect.de The selective oxidation of one nitrogen over the other in a bipyridine system can be challenging and may depend on the specific reaction conditions and the electronic and steric nature of the substituents. researchgate.net The halogenation of pyridine N-oxides is a well-established method for introducing halogen atoms at the C2 position. acs.org
Further Functionalization of the Bipyridine Skeleton
Introduction of Additional Halogens or Other Electrophiles
The bipyridine skeleton of this compound can potentially undergo further electrophilic aromatic substitution reactions, such as halogenation. The directing effects of the existing substituents (the bromo group, the carboxylate group, and the other pyridine ring) will determine the position of the incoming electrophile.
Electrophilic aromatic halogenation of pyridine and its derivatives is generally more difficult than for benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. khanacademy.org However, under forcing conditions or with the use of highly reactive halogenating agents, further halogenation may be possible. wikipedia.org The introduction of a second halogen atom onto the bipyridine framework would provide a useful handle for further synthetic transformations, such as cross-coupling reactions. acs.org
The reactivity of the bipyridine ring can be enhanced by conversion to the corresponding N-oxide, which activates the ring towards electrophilic substitution.
C-H Activation and Direct Arylation/Alkenylation at Unsubstituted Positions
The strategic functionalization of heterocycles through C-H activation is a cornerstone of modern synthetic chemistry, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.org In the context of this compound, the pyridine and bipyridine moieties present several C-H bonds that are potential sites for direct arylation or alkenylation. The regioselectivity of these reactions is dictated by the electronic properties of the rings and the directing effects of the existing substituents.
Palladium-catalyzed C-H arylation is a powerful method for the synthesis of biaryl compounds. nih.govlookchem.com Research into the direct arylation of related bipyridine systems has shown that the reaction conditions, particularly the catalyst, ligand, and base, are crucial for achieving high yields and selectivity. For instance, palladium acetate (B1210297) in combination with a phosphine (B1218219) ligand and a carbonate or carboxylate base is often effective. The carboxylate group on the pyridine ring can act as a directing group, influencing the position of the incoming aryl or alkenyl group. rsc.org
Studies on similar pyridine derivatives have demonstrated that direct C-H arylation can be achieved with various aryl halides. rsc.org The inherent electronic properties of the pyridine rings in this compound, influenced by the bromine and methyl carboxylate groups, would likely direct arylation to specific positions. The electron-withdrawing nature of the ester group tends to make the pyridine ring more electron-deficient, influencing the reactivity of the C-H bonds.
While specific studies on the direct alkenylation of this compound are not extensively documented, the principles of Mizoroki-Heck-type reactions can be applied. These reactions typically involve a palladium catalyst to couple an alkene with an aryl or vinyl halide. In the case of C-H alkenylation, the C-H bond of the bipyridine core would be activated to react with an alkene.
Table 1: Hypothetical Examples of Direct C-H Arylation/Alkenylation of this compound
Chemo- and Regioselective Pathways in Multifunctional Derivatization
The presence of multiple reactive sites in this compound—namely the bromo substituent, the ester group, and several C-H positions on both pyridine rings—presents a significant challenge and opportunity for chemo- and regioselective derivatization. The ability to selectively functionalize one site over others is crucial for the synthesis of complex molecules with well-defined architectures.
The bromo group is a prime site for classic cross-coupling reactions such as Suzuki, Stille, and Negishi couplings, which are widely used for the synthesis of bipyridine derivatives. mdpi.com These reactions allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 6-position of the first pyridine ring. The choice of catalyst and reaction conditions is critical to prevent unwanted side reactions at other positions.
The ester group offers another handle for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide, esterified with a different alcohol, or used in other transformations. Alternatively, the ester can be reduced to an alcohol, providing a different functional group for further derivatization.
Controlling the regioselectivity of C-H activation in the presence of a halogen atom is a key aspect of multifunctional derivatization. The directing effect of the existing substituents and the choice of the catalytic system can favor the activation of a specific C-H bond. For instance, the nitrogen atoms in the pyridine rings can act as directing groups in certain transition metal-catalyzed reactions, guiding the functionalization to the ortho C-H positions.
A strategic approach to the multifunctional derivatization of this compound would involve a stepwise functionalization sequence. For example, a Suzuki coupling could be performed first at the bromo position, followed by a selective C-H arylation at another position, and finally, modification of the ester group. The order of these reactions would be critical to their success and would depend on the relative reactivity of the different sites under various reaction conditions.
Table 2: Potential Chemo- and Regioselective Derivatization Pathways
Mechanistic Investigations of Key Transformations Involving the Compound
Elucidation of Reaction Mechanisms for Bromo-Group Reactivity (e.g., Oxidative Addition, Reductive Elimination in Cross-Coupling)
The carbon-bromine bond in Methyl 6-bromo-[2,3'-bipyridine]-5'-carboxylate is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. libretexts.org The fundamental mechanism of these transformations involves a sequence of steps, with oxidative addition and reductive elimination being the cornerstones of the catalytic cycle. libretexts.orgyoutube.com
Oxidative Addition: This is typically the initial step, where a low-valent transition metal complex, such as Palladium(0) or Nickel(0), inserts into the carbon-bromine bond. libretexts.org This process involves the metal center being oxidized (e.g., from Pd(0) to Pd(II)) and the coordination number of the metal increasing. youtube.com For bipyridine-ligated nickel complexes, studies have shown that oxidative addition of aryl halides is a feasible and often proposed step. chemrxiv.orgucla.edu The reaction of a Ni(I) complex with aryl bromides, for instance, can proceed through a Ni(I) → Ni(III) oxidative addition to form a nickel(III) aryl species. ucla.edu The mechanism can be a concerted, two-electron process, or it may involve single-electron pathways, such as halogen atom abstraction followed by radical rebound. youtube.comucla.edu
Reductive Elimination: This is the final, product-forming step of the cross-coupling cycle. libretexts.org It is the microscopic reverse of oxidative addition. youtube.com In this intramolecular reaction, two ligands from the metal coordination sphere (e.g., the bipyridine moiety and the new coupling partner) are joined together, forming a new covalent bond. libretexts.org Simultaneously, the metal center is reduced back to its initial low-valent state (e.g., Pd(II) to Pd(0)), allowing it to re-enter the catalytic cycle. libretexts.org For reductive elimination to occur, the two ligands to be coupled must be in a cis orientation to each other on the metal center. libretexts.org
Mechanistic Studies of Ester Functional Group Transformations
The methyl carboxylate group (-COOCH₃) on the 5'-position of the bipyridine ring offers another avenue for chemical modification. Mechanistic investigations focus on reactions like hydrolysis, transesterification, and reduction.
Mechanistic studies on the hydrogenation of related carboxylic esters, such as methyl benzoate (B1203000), reveal complex pathways. researchgate.net For instance, in reactions catalyzed by ruthenium pincer complexes, the presence of a strong base like potassium tert-butoxide (KOtBu) can have a significant effect. researchgate.net It can induce a transesterification of the initial methyl ester into the corresponding tert-butyl ester. This new ester derivative is often hydrogenated at a considerably faster rate. researchgate.net This suggests that in certain catalytic systems, the transformation of the ester group may not be a direct process but can involve preliminary, base-catalyzed modification of the substrate itself. The rate-limiting step in such ester hydrogenations is generally considered to be the cleavage of the ester's C-O bond. researchgate.net
Standard ester hydrolysis (saponification) proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the methoxide (B1231860) ion is eliminated, and after proton transfer, the carboxylate and methanol (B129727) are formed.
Role of Transition Metal Catalysts in Promoting Reactivity
Transition metal catalysts are indispensable for activating the otherwise unreactive C-Br bond of this compound under mild conditions. jocpr.comwiley.com Metals like palladium, nickel, and copper are extensively used in cross-coupling reactions due to their ability to cycle between different oxidation states, facilitating bond formation with high efficiency and selectivity. jocpr.comwiley.com
A catalytic cycle illustrates the sequence of elementary steps a catalyst undergoes during a reaction. For a Suzuki coupling of this compound with an arylboronic acid, a representative palladium-catalyzed cycle would be:
Oxidative Addition: A Pd(0) complex reacts with the bromo-bipyridine to form an arylpalladium(II) bromide intermediate.
Transmetalation: The palladium(II) intermediate reacts with the arylboronic acid (activated by a base) to replace the bromide ligand with the aryl group from the boronic acid, forming a diarylpalladium(II) complex.
Reductive Elimination: The diarylpalladium(II) complex undergoes reductive elimination, forming the C-C bond between the two aryl groups to release the final product and regenerate the Pd(0) catalyst. libretexts.org
A similar cycle can be proposed for nickel-catalyzed reactions, which may involve Ni(I) and Ni(III) intermediates or Ni(0) and Ni(II) states. ucla.eduacs.org In some nickel-catalyzed carbonylative cyclizations, a proposed mechanism involves the transmetalation of an arylboronic acid to a Ni(II) species, followed by carbonylation. This complex then reacts with the bromo-containing substrate through a single-electron transfer (SET) process to generate radical intermediates and a Ni(III) complex, which ultimately leads to the product after cyclization and reductive elimination. acs.org
The ligands coordinated to the transition metal center play a critical role in modulating its catalytic activity and selectivity. mdpi.com Large, sterically bulky phosphine (B1218219) ligands have proven to be highly effective in cross-coupling reactions, enabling the coupling of a wide variety of substrates. nih.gov
Electronic Effects: Electron-donating ligands can increase the electron density on the metal center, which generally accelerates the rate of oxidative addition. Conversely, electron-withdrawing ligands can make the metal center more electrophilic, which can favor reductive elimination. Theoretical studies on aluminum complexes have shown that the LUMO (Lowest Unoccupied Molecular Orbital) energy of the catalyst, which is influenced by the ligand backbone, correlates with catalytic activity. mdpi.com
Steric Effects: The size and shape of ligands (their "bulk") can influence which substrates can access the metal center and the geometry of the resulting complex. This can be used to control selectivity. For instance, bulky ligands can promote reductive elimination and prevent the formation of undesirable side products. nih.gov
Bite Angle: For bidentate ligands like those often used in bipyridine chemistry, the natural bite angle can influence the geometry around the metal center, which in turn affects the ease of elementary steps like reductive elimination.
Computational studies on rhenium-bipyridine complexes have demonstrated that the nature of other ligands in the coordination sphere significantly influences the reaction pathways and activation barriers for reactions with alkynes. nih.gov
Reaction Kinetics and Rate-Determining Steps
Kinetic studies of the oxidative addition of aryl chlorides to a bipyridine-ligated nickel(I) complex showed that the reaction has a first-order dependence on the concentration of both the nickel complex and the aryl chloride. chemrxiv.org This is consistent with a bimolecular oxidative addition step. Such studies can utilize techniques like Hammett plots to correlate reaction rates with the electronic properties of substituents on the reactants. chemrxiv.org
For catalytic reactions, identifying the RDS is more complex as it can shift depending on the concentrations of reactants, catalyst, and ligands. In many palladium-catalyzed cross-coupling reactions, either the oxidative addition or the transmetalation step is rate-limiting. For ester hydrogenation, the cleavage of the ester C-O bond is often considered the rate-limiting step. researchgate.net
| Reaction Type | Studied System | Observed Kinetics / Proposed RDS | Reference |
|---|---|---|---|
| Oxidative Addition | Aryl chlorides with (bpy)Ni(I) complex | First-order in [Ni complex] and [Aryl chloride] | chemrxiv.org |
| Ester Hydrogenation | Methyl benzoate with Ru-pincer complex | Rate-determining step is likely C-O bond cleavage | researchgate.net |
| Anhydride (B1165640)/Epoxide ROCOP | Al complexes with bipyridine bisphenolate ligands | Ring-opening of the epoxide is the rate-determining step | mdpi.com |
Investigation of Radical and Ionic Pathways
While many cross-coupling reactions are depicted with two-electron (ionic) pathways (e.g., concerted oxidative addition), there is substantial evidence that one-electron (radical) pathways can be operative, particularly with first-row transition metals like nickel. youtube.comucla.edu
Ionic Pathways: A concerted oxidative addition, where the C-Br bond breaks as two new metal-carbon and metal-bromine bonds form simultaneously, is a classic two-electron process. youtube.com This is common for metals like palladium.
Radical Pathways: An alternative mechanism involves a single-electron transfer (SET) from the metal catalyst to the bromo-bipyridine. This would generate a radical anion of the bipyridine, which could then lose a bromide ion to form a pyridyl radical. mdpi.com The involvement of radical intermediates has been confirmed in some systems through experiments with radical scavengers like TEMPO. acs.org For example, when TEMPO was added to a nickel-catalyzed carbonylative cyclization, the reaction was inhibited, strongly suggesting a free radical process. acs.org Mechanistic studies on the reaction of aryl bromides with Ni(I)-bipyridine complexes suggest the pathway could be either a concerted two-electron oxidative addition or a process involving halogen atom abstraction to form a radical pair within a solvent cage. ucla.edu
The choice between an ionic and a radical pathway depends on several factors, including the metal, its oxidation state, the ligands, the substrate, and the reaction conditions. youtube.com
Solvent Effects and Their Influence on Reaction Outcomes
The selection of a solvent is a critical parameter in chemical synthesis, capable of significantly influencing reaction rates, yields, and even the chemo- and regioselectivity of a transformation. The polarity, proticity, and coordinating ability of a solvent can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the energy profile of the reaction pathway. In the context of transformations involving this compound, particularly in widely utilized cross-coupling reactions, the solvent plays a multifaceted role.
Detailed mechanistic studies on the precise compound, this compound, are not extensively available in the public domain. However, valuable insights can be extrapolated from research on structurally related bipyridine and bromopyridine derivatives, which are frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Negishi reactions. orgsyn.orgorgsyn.org
Generally, in Suzuki-Miyaura cross-coupling reactions, a mixture of an aprotic solvent and water is employed. nih.gov The organic solvent is chosen for its ability to dissolve the organoboron reagent and the organic halide, while water is necessary to dissolve the inorganic base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) that is essential for the activation of the organoboron species. The choice of the organic solvent can have a profound impact on the reaction's efficiency.
For instance, solvents like toluene, dioxane, and tetrahydrofuran (B95107) (THF) are commonly used. mdpi.com The polarity of the solvent can influence the rate of oxidative addition of the aryl bromide to the palladium(0) catalyst and the subsequent transmetalation and reductive elimination steps. In some cases, the use of a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can accelerate the reaction, particularly if charged intermediates are involved in the rate-determining step. nih.gov However, at elevated temperatures, these solvents can also lead to undesired side reactions or catalyst decomposition.
The effect of solvent choice on reaction outcomes can be summarized in the following table, based on general observations in cross-coupling reactions of related heterocyclic halides:
| Solvent System | Typical Base | General Observations in Cross-Coupling Reactions |
| Toluene/Water | K₂CO₃, Cs₂CO₃ | Good for many Suzuki couplings, allows for easy separation of aqueous and organic phases. nih.gov |
| Dioxane/Water | K₂CO₃, K₃PO₄ | Often provides good yields and is a versatile solvent for a range of substrates. |
| THF/Water | Na₂CO₃, K₂CO₃ | Effective, though THF's lower boiling point may limit reaction temperatures. nih.gov |
| DMF | Et₃N, K₂CO₃ | Can increase reaction rates due to its high polarity, but may promote side reactions at high temperatures. nih.gov |
| Acetonitrile/Water | K₂CO₃ | Used in some cases, particularly when milder conditions are required. |
Research on nucleophilic aromatic substitution (SNAr) reactions involving bromopyridines highlights the importance of solvent polarity and hydrogen-bonding capabilities. znaturforsch.comresearchgate.net In these reactions, polar aprotic solvents like DMF and DMSO are often preferred as they can effectively solvate the charged intermediates (Meisenheimer complexes), thereby lowering the activation energy and increasing the reaction rate. The ability of the solvent to engage in hydrogen bonding can also play a crucial role, particularly when the nucleophile is an amine. znaturforsch.comresearchgate.net
While direct experimental data for this compound is scarce, the principles derived from analogous systems strongly suggest that an empirical screening of various solvent systems would be necessary to optimize any specific transformation involving this compound. The interplay between the solvent's physical properties and its interaction with the reactants, catalyst, and base is a determining factor for achieving high yields and purity in the desired product.
Advanced Spectroscopic and Structural Elucidation Techniques for the Compound and Its Derivatives
Chiroptical Spectroscopy (e.g., ECD, VCD) for Chiral Derivatives
While specific chiroptical studies on Methyl 6-bromo-[2,3'-bipyridine]-5'-carboxylate are not extensively documented in publicly available literature, the principles of chiroptical spectroscopy, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are highly applicable to the stereochemical elucidation of its potential chiral derivatives. Chirality in bipyridine scaffolds can arise from several factors, including the presence of chiral substituents or, notably, from atropisomerism. Atropisomerism occurs when rotation around the single bond connecting the two pyridine (B92270) rings is sterically hindered, leading to stable, non-interconvertible enantiomers.
Should chiral derivatives of this compound exist or be synthesized, ECD and VCD would be indispensable tools for determining their absolute configuration and studying their conformational properties in solution.
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. For chiral bipyridine derivatives, the electronic transitions of the aromatic chromophores give rise to characteristic ECD spectra. The main features in the ECD spectrum of similar bipyridine-containing molecules have been observed to appear around 300 nm, which is consistent with the exciton (B1674681) coupling of the two pyridine rings. rsc.org The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the chromophores and, therefore, to the absolute configuration of the chiral molecule.
In the case of atropisomeric derivatives of this compound, the dihedral angle between the two pyridine rings would be a key determinant of the ECD spectrum. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), would be employed to predict the ECD spectra for the different possible enantiomers. By comparing the experimentally measured ECD spectrum with the calculated spectra, the absolute configuration of the chiral derivative could be unambiguously assigned. While ECD can be a convenient and rapid method for quality control and stereochemical analysis, it may not always provide detailed conformational information on its own. rsc.org
Vibrational Circular Dichroism (VCD)
VCD spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared light during vibrational transitions. VCD provides detailed information about the three-dimensional structure of chiral molecules. For chiral derivatives of this compound, VCD could offer a more in-depth structural analysis compared to ECD. rsc.org
The combined use of ECD and VCD offers distinct advantages, with VCD providing detailed information about the absolute stereochemistry and molecular conformation, while ECD can be used for more rapid analysis. rsc.org
Computational and Theoretical Chemistry Studies of Methyl 6 Bromo 2,3 Bipyridine 5 Carboxylate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
However, no published studies presenting DFT calculations specifically for Methyl 6-bromo-[2,3'-bipyridine]-5'-carboxylate are available. While research exists for other substituted bipyridine derivatives, the strict focus on the specified compound prevents the inclusion of that data.
Prediction of Reactivity and Selectivity via Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of the HOMO and LUMO are crucial for understanding a molecule's nucleophilic and electrophilic character, respectively. An FMO analysis for this compound would identify the likely sites for electrophilic and nucleophilic attack and predict its reactivity in various chemical reactions.
A search of scientific literature did not yield any studies that have performed an FMO analysis on this specific compound. Therefore, no data on its HOMO-LUMO gap, orbital energies, or predicted reactivity is available.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling can be used to map out the energy profiles of chemical reactions, including the identification of transition states and intermediates. This provides a deeper understanding of reaction mechanisms and kinetics. For this compound, such studies could elucidate the mechanisms of its synthesis or its participation in further chemical transformations.
Unfortunately, there are no available computational studies that model the reaction pathways or calculate the transition states involving this compound.
Analysis of Substituent Effects on Bipyridine Planarity and Conformation
The substituents on a bipyridine core, in this case, a bromo group and a methyl carboxylate group, can significantly influence the planarity and conformational preferences of the molecule. The dihedral angle between the two pyridine (B92270) rings is a key parameter affected by steric and electronic effects of the substituents. A computational analysis would reveal the most stable conformation and the energy barriers for rotation around the inter-ring bond.
No specific computational studies on the substituent effects on the planarity and conformation of this compound have been published.
Ligand Field Theory and Computational Studies of Coordination Preferences
As a bipyridine derivative, this compound is a potential ligand for metal ions, forming coordination complexes. Ligand Field Theory (LFT), in conjunction with computational methods, can be used to describe the electronic structure and properties of such complexes. These studies would predict the coordination preferences of the ligand, the geometry of the resulting complexes, and their magnetic and spectroscopic properties.
There is no available research that applies Ligand Field Theory or computational methods to study the coordination complexes of this compound.
Excited State Calculations for Photophysical Properties (e.g., MLCT states)
Bipyridine-metal complexes are well-known for their interesting photophysical properties, often involving metal-to-ligand charge transfer (MLCT) excited states. Excited state calculations, typically using Time-Dependent DFT (TD-DFT), can predict absorption and emission spectra, excited-state lifetimes, and the nature of the electronic transitions. Such calculations would be essential for evaluating the potential of this compound in applications like organic light-emitting diodes (OLEDs) or photocatalysis.
A review of the literature found no excited state calculations or studies on the photophysical properties of this specific compound or its metal complexes.
Coordination Chemistry of Methyl 6 Bromo 2,3 Bipyridine 5 Carboxylate and Its Metal Complexes
Ligand Design Principles Incorporating the Bipyridine Unit and Functional Groups
The design of bipyridine ligands is a well-established field in coordination chemistry. The inclusion of a bipyridine unit provides a robust chelating moiety for a wide array of metal ions. Functional groups are strategically incorporated to modulate the electronic and steric properties of the ligand, thereby influencing the characteristics of the resulting metal complexes.
In the case of Methyl 6-bromo-[2,3'-bipyridine]-5'-carboxylate , the design incorporates several key features:
Bromo Group : The bromo substituent at the 6-position of one pyridine (B92270) ring is an electron-withdrawing group. Its presence is expected to lower the energy of the ligand's π* orbitals, which can affect the electronic and photophysical properties of its metal complexes. It can also serve as a site for further synthetic modification through cross-coupling reactions.
Carboxylate Group : The methyl carboxylate group at the 5'-position of the other pyridine ring is also electron-withdrawing. This group can influence the redox potential of the metal center and can potentially act as an additional coordination site, although this is less common for ester functionalities compared to deprotonated carboxylic acids.
While these general principles of ligand design are applicable, no specific studies detailing the design rationale and intended application of This compound in coordination chemistry have been found.
Synthesis and Characterization of Metal Complexes with Transition Metals (e.g., Ru, Cu, Mn, Zn)
There are no published reports detailing the synthesis and characterization of transition metal complexes with This compound . The general procedure for forming such complexes would likely involve reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent.
Characterization of any resulting complexes would typically involve a suite of spectroscopic and analytical techniques, as shown in the hypothetical data table below. However, it must be reiterated that this data is illustrative of the techniques that would be used, and no such experimental data has been published for this specific ligand.
Table 1: Hypothetical Characterization Data for a Transition Metal Complex of this compound
| Property | Technique | Expected Information |
|---|---|---|
| Elemental Composition | Elemental Analysis | Confirmation of the empirical formula of the complex. |
| Molecular Weight | Mass Spectrometry | Determination of the molecular weight and confirmation of the complex's composition. |
| Vibrational Modes | FT-IR Spectroscopy | Identification of coordination-induced shifts in the vibrational frequencies of the ligand. |
| Electronic Transitions | UV-Vis Spectroscopy | Information on metal-to-ligand charge transfer (MLCT) and ligand-centered transitions. |
Complexation with f-Block Elements (Lanthanides and Actinides) for Separation Chemistry
The use of nitrogen-containing heterocyclic ligands, including bipyridine derivatives, for the separation of f-block elements is an active area of research. These ligands are of interest for partitioning minor actinides from lanthanides in used nuclear fuel. The selectivity of these ligands is often attributed to the subtle differences in the nature of the metal-ligand bond between actinides and lanthanides.
However, there is no available literature that specifically investigates the complexation of This compound with lanthanides or actinides for separation chemistry or any other application.
Coordination Modes and Denticity of the Bipyridine Ligand
Based on the structure of This compound , the expected primary coordination mode is as a bidentate chelating ligand, utilizing the two nitrogen atoms of the bipyridine unit. This is the most common coordination mode for bipyridine-type ligands.
The denticity of the ligand is therefore predicted to be two. While the oxygen atom of the carbonyl group in the methyl carboxylate substituent could potentially be involved in coordination, this is generally not observed unless the ester is hydrolyzed to a carboxylate. No studies have been published to confirm the coordination modes and denticity of this ligand in any metal complex.
Structural Characterization of Metal Complexes (e.g., through X-ray diffraction)
A search of the Cambridge Structural Database (CSD) and other crystallographic databases reveals no deposited crystal structures for any metal complex of This compound . Therefore, no experimental data on the structural characteristics of its complexes are available.
Electronic and Spectroscopic Properties of Metal Complexes
The electronic and spectroscopic properties of metal-bipyridine complexes are of great interest due to their applications in areas such as photocatalysis, sensing, and light-emitting devices. These properties are typically investigated using techniques like UV-visible absorption and emission spectroscopy.
As no metal complexes of This compound have been reported, there is no information on their electronic and spectroscopic properties.
Redox Properties of Metal-Bipyridine Systems
The redox properties of metal-bipyridine complexes are crucial for their application in electrocatalysis and other redox-based processes. Cyclic voltammetry is the primary technique used to study the electrochemical behavior of these systems, providing information on oxidation and reduction potentials.
There are no published studies on the redox properties of any metal complexes formed with This compound .
Influence of Halogen and Ester Substituents on Coordination Behavior
The coordination behavior of bipyridine ligands is significantly modulated by the presence of substituents on the pyridine rings. In the case of this compound, the bromo and methyl carboxylate groups exert a combination of electronic and steric effects that influence the ligand's interaction with metal centers, affecting the geometry, stability, and reactivity of the resulting metal complexes.
The bromine atom at the 6-position of the 2-pyridyl ring primarily introduces steric hindrance and electronic effects. Sterically, the bulky bromine atom can influence the approach and coordination geometry of the ligand around a metal ion. This can lead to distorted coordination spheres or, in some cases, prevent the formation of certain complex geometries that would be accessible to the unsubstituted ligand.
Furthermore, the ester group itself can potentially act as a secondary coordination site, leading to different binding modes. Depending on the metal ion and the reaction conditions, the carbonyl oxygen of the ester could coordinate to the metal center, leading to chelation or the formation of bridged polymeric structures. However, the electronic and steric context of the ligand may favor monodentate coordination through the pyridine nitrogens.
The combined presence of both the bromo and the methyl carboxylate substituents results in a ligand with significantly altered electronic properties compared to unsubstituted bipyridine. The cumulative electron-withdrawing nature of these groups lowers the energy of the ligand's π* orbitals. This has important implications for the photophysical properties of its metal complexes, particularly for metal-to-ligand charge transfer (MLCT) transitions. The lower energy of the π* orbitals can lead to a red-shift in the absorption and emission spectra of the complexes.
Research on related substituted bipyridine ligands provides insights into the expected coordination behavior. For instance, the crystal structure of fac-tricarbonyl(6-bromo-2,2'-bipyridine-κ²N,N')-(nitrato-κO)rhenium(I) demonstrates that the bromo substituent does not prevent the typical bidentate coordination of the bipyridine moiety, although it can influence bond lengths and angles within the coordination sphere. researchgate.net In this complex, the Re-N bond lengths are indicative of the electronic influence of the bromine atom.
Similarly, studies on bipyridine ligands functionalized with carboxyl groups have shown that deprotonation of the carboxyl group leads to a blue shift in the absorption and phosphorescence spectra of their Ru(II) complexes. researchgate.net While the ligand has an ester group, the underlying principle of how substituents modify the electronic structure of the bipyridine framework is relevant. The electron-withdrawing nature of the ester is expected to shift the metal-to-ligand charge-transfer (MLCT) absorption and emission bands to lower energies. researchgate.net
The interplay of these steric and electronic factors ultimately dictates the coordination chemistry of this compound, making it a ligand capable of forming complexes with unique structural and electronic properties.
Interactive Data Table: Comparison of M-N Bond Lengths in Related Bipyridine Complexes
| Complex | M-N Bond Length (Å) (N trans to Br/substituent) | M-N Bond Length (Å) (N cis to Br/substituent) | Reference |
| fac-[Re(6-bromo-2,2'-bipyridine)(CO)₃(NO₃)] | 2.162(4) | 2.155(4) | researchgate.net |
| fac-[Mn(2-(2,2'-bipyridin-6-yl)benzoic acid)(CO)₃Br] | 2.043(3) | 2.051(3) | iucr.org |
Applications in Catalysis and Advanced Materials Science
Use as a Ligand in Homogeneous and Heterogeneous Catalysis
The bipyridine scaffold is a cornerstone in the design of ligands for both homogeneous and heterogeneous catalysis researchgate.netnih.gov. The nitrogen atoms of the pyridine (B92270) rings readily coordinate with a wide range of transition metals, stabilizing various oxidation states and influencing the metal center's reactivity. Methyl 6-bromo-[2,3'-bipyridine]-5'-carboxylate combines this chelating ability with two key functional groups that enhance its utility. The bromo-substituent can act as a handle for post-coordination modification or as a reactive site in coupling reactions, while the methyl carboxylate group can influence the electronic properties of the resulting metal complex or serve as an additional coordination or anchoring point researchgate.netnih.gov.
Application in Cross-Coupling Reactions (e.g., C-C, C-N, C-S bond formation)
Bipyridine ligands are extensively used in palladium- and nickel-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds nih.govchemrxiv.org. Metal complexes bearing bipyridine ligands, such as those derived from this compound, can catalyze pivotal reactions like the Suzuki-Miyaura, Negishi, and Stille couplings nih.govmdpi.com.
The functional groups on this specific ligand offer distinct advantages. The bromo group on one pyridine ring makes the ligand itself a potential substrate for C-C coupling reactions, allowing it to be integrated into larger molecular structures or attached to surfaces nih.gov. Furthermore, nickel-bipyridine complexes are well-studied intermediates in cross-electrophile coupling reactions, where the ligand's structure, including substituents, significantly impacts catalytic performance nih.govchemrxiv.org.
While C-C coupling is the most prominent application, bipyridine-ligated systems are also effective in C-N and C-S bond formation. For instance, palladium and copper catalysts supported by bipyridine-type ligands facilitate Ullmann-type and Buchwald-Hartwig amination reactions, forming C-N bonds. Similarly, these catalytic systems can be adapted for C-S coupling reactions, crucial for the synthesis of pharmaceuticals and organic materials. The electronic properties conferred by the methyl carboxylate group can modulate the reactivity and selectivity of the metal center in these transformations.
Table 1: Bipyridine Ligands in Major Cross-Coupling Reactions
| Reaction Name | Bond Formed | Typical Metal Catalyst | Role of Bipyridine Ligand |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C-C | Palladium (Pd) | Stabilizes Pd(0) and Pd(II) intermediates, influences reductive elimination. |
| Negishi Coupling | C-C | Palladium (Pd) or Nickel (Ni) | Enhances catalytic activity and selectivity. |
| Stille Coupling | C-C | Palladium (Pd) | Facilitates transmetalation and stabilizes the catalytic species. |
| Buchwald-Hartwig Amination | C-N | Palladium (Pd) | Promotes oxidative addition and reductive elimination steps for C-N bond formation. |
| Ullmann Condensation | C-N, C-S, C-O | Copper (Cu) or Palladium (Pd) | Stabilizes the metal catalyst and facilitates the coupling of amines, thiols, or alcohols. |
Development of Asymmetric Catalysis with Chiral Derivatives
The development of chiral bipyridine ligands has been instrumental in the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The structure of this compound serves as a scaffold that can be modified to introduce chirality. This is typically achieved by adding chiral substituents near the metal coordination site, creating a chiral pocket that directs the stereochemical outcome of a reaction.
New classes of chiral bipyridine ligands, such as those with axial chirality or rigid backbones, have been successfully applied in various asymmetric transformations. For example, axially chiral 5,5′-substituted 2,2′-bipyridine ligands have been used in palladium-catalyzed asymmetric annulation reactions, achieving excellent enantioselectivities. The bromine atom on this compound provides a convenient point for introducing such chiral auxiliaries through cross-coupling reactions.
Photocatalytic Systems and Photoredox Catalysis
Bipyridine ligands are central to the field of photoredox catalysis, most famously in complexes like tris(2,2'-bipyridine)ruthenium(II), or [Ru(bpy)₃]²⁺ wikipedia.org. These complexes can absorb visible light to reach an excited state with potent oxidizing and reducing capabilities, enabling a wide range of organic transformations wikipedia.org.
The properties of these photocatalysts can be fine-tuned by modifying the bipyridine ligands. The introduction of a methyl carboxylate group, as in this compound, acts as an electron-withdrawing group. This can increase the oxidizing power of the excited state of the corresponding metal complex. Bipyridine-dicarboxylate ligands are particularly important in the development of ruthenium-based catalysts for water oxidation, a key process in artificial photosynthesis acs.org. Furthermore, nickel-bipyridine complexes are increasingly used in metallaphotoredox catalysis, where they can be activated either by an external photosensitizer or through direct absorption of light to drive cross-coupling reactions chemrxiv.org.
Integration into Supramolecular Architectures
The rigid, planar structure and chelating ability of the bipyridine unit make it an excellent building block for the construction of complex supramolecular assemblies and advanced materials nih.govmdpi.com.
Self-Assembly Processes
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. In the context of this compound, the bipyridine unit can coordinate with metal ions, driving the assembly of metallo-supramolecular structures such as polymers, cages, and films. For instance, asymmetric bipyridine-based ligands have been shown to form supramolecular films at liquid-liquid interfaces upon the addition of iron(II) ions . These processes are foundational to creating functional materials with applications in electronics and sensing.
Metal-Organic Frameworks (MOFs) based on Bipyridine Linkers
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The this compound molecule is a prime candidate for a MOF linker due to its combination of a coordinating bipyridine site and a carboxylate group, which is a classic functional group for linking metal centers in MOFs.
Bipyridine-based linkers have been used to create robust MOFs with applications in gas storage, separation, and catalysis. For example, a highly crystalline zirconium-based MOF, UiO-67-bpydc, which contains 2,2′-bipyridine dicarboxylate linkers, has been functionalized with palladium to create an efficient and recyclable heterogeneous catalyst for the Suzuki-Miyaura reaction. The specific geometry and functionalization of the bipyridine linker can have a major impact on the final topology and properties of the resulting MOF.
Material Science Applications of this compound
The unique chemical architecture of this compound, featuring a bipyridyl core functionalized with both a bromo and a methyl carboxylate group, positions it as a versatile building block in the realm of material science. The bipyridine unit is a well-established chelating ligand for a wide array of metal ions, while the reactive bromo and carboxylate moieties offer avenues for further chemical modifications, such as polymerization and functionalization. These characteristics enable its use in the development of advanced materials with tailored electronic, optical, and chemical properties.
Components in Sensors and Electronic Devices
The bipyridine scaffold is a cornerstone in the design of chemical sensors and electronic devices due to its ability to form stable complexes with metal ions, which often results in significant changes in the electronic and photophysical properties of the material. This compound can be utilized as a key component in chemosensors, where the bipyridine unit acts as a recognition site for specific metal ions. Upon coordination with a metal ion, changes in absorbance or fluorescence can be observed, allowing for the quantitative detection of the target analyte.
The bromo- and carboxylate-substituted bipyridine structure allows for its incorporation into more complex molecular architectures for sensing applications. For instance, it can be functionalized to create ligands that exhibit high selectivity for certain metal ions. The electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the bipyridine rings, which in turn influences the sensitivity and selectivity of the sensor. Research on related bipyridine derivatives has shown that the introduction of electron-withdrawing or -donating groups can modulate the ligand's affinity for different metal ions, a principle that can be applied to sensors based on this compound.
In the field of organic electronics, bipyridine derivatives are explored for their electron-transporting properties. The π-conjugated system of the bipyridine core in this compound can facilitate electron mobility, making it a candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The bromo group provides a site for cross-coupling reactions, enabling the extension of the π-conjugated system by linking it to other aromatic units, which is a common strategy to enhance the performance of organic electronic materials.
Precursors for Polymeric Materials
The presence of the reactive bromo group makes this compound a valuable monomer for the synthesis of novel polymeric materials. Through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, the bromo substituent can be replaced with other organic moieties, leading to the formation of conjugated polymers. These polymers, incorporating the bipyridine unit in their backbone, can exhibit interesting optical and electronic properties.
For example, polymerization of this monomer could lead to materials with a high density of metal-coordinating sites along the polymer chain. Upon complexation with metal ions, these polymers can form metallopolymers with applications in catalysis, sensing, and as active layers in electronic devices. The properties of the resulting metallopolymers can be tailored by the choice of the metal ion and the co-monomers used in the polymerization process.
Furthermore, the ester group could be hydrolyzed to the corresponding carboxylic acid, which can then be used in condensation polymerization reactions to form polyesters or polyamides. The resulting polymers would feature the bipyridine unit as a pendant group, which could then be used for post-polymerization modification, such as metal coordination or cross-linking.
| Polymerization Strategy | Potential Polymer Type | Key Features and Applications |
| Cross-coupling of bromo group | Conjugated Polymers | Extended π-conjugation, potential for high charge carrier mobility, applications in organic electronics and sensors. |
| Hydrolysis of ester and condensation | Polyesters/Polyamides | Bipyridine units as pendant groups, suitable for post-polymerization functionalization with metal ions for catalytic or sensing purposes. |
| Coordination-driven self-assembly | Metallopolymers | Metal ions in the polymer backbone, tunable optical and redox properties, potential use in stimuli-responsive materials. |
Luminescent Materials and Photonic Devices
Bipyridine ligands are renowned for their ability to form highly luminescent complexes with a variety of metal ions, particularly with transition metals like ruthenium(II) and iridium(III), as well as lanthanides. nih.gov These complexes often exhibit strong metal-to-ligand charge transfer (MLCT) transitions, leading to intense and long-lived emission. This compound can serve as a ligand for the synthesis of such luminescent metal complexes. nih.gov
The photophysical properties of these complexes can be systematically tuned by modifying the substituents on the bipyridine ligand. The bromo and methyl carboxylate groups on the [2,3'-bipyridine] core of the title compound can influence the energy of the MLCT excited state and, consequently, the emission color and quantum yield of the resulting metal complex. For instance, the electron-withdrawing nature of the carboxylate group can affect the energy levels of the ligand's π* orbitals involved in the MLCT transition.
These luminescent metal complexes have a wide range of applications in photonic devices, including organic light-emitting diodes (OLEDs), light-emitting electrochemical cells (LECs), and as phosphorescent probes in bioimaging. The bromo group on the ligand offers a convenient handle for covalently attaching the luminescent complex to other molecules or materials, such as polymers or surfaces, without significantly altering its emissive properties. This is particularly useful for the fabrication of integrated photonic devices and sensors.
| Metal Ion | Typical Luminescence Properties | Potential Applications |
| Ruthenium(II) | Strong red-orange emission, long lifetime | OLEDs, sensors, photodynamic therapy |
| Iridium(III) | Tunable emission from green to red, high efficiency | High-efficiency OLEDs, bioimaging |
| Lanthanides (e.g., Eu³⁺, Tb³⁺) | Sharp, line-like emission, very long lifetime | Time-resolved bioassays, security inks |
Applications in Separation Chemistry (e.g., Metal Ion Extraction, Radionuclide Partitioning)
The strong chelating ability of the bipyridine moiety makes this compound and its derivatives promising candidates for applications in separation chemistry, particularly for the selective extraction of metal ions from aqueous solutions. This is of significant interest for environmental remediation, hydrometallurgy, and the management of nuclear waste.
The bipyridine unit can selectively bind to certain metal ions based on their size, charge, and coordination preferences. By functionalizing the bipyridine ligand, for example, by incorporating it into a larger, more lipophilic molecule, its solubility in organic solvents can be enhanced, making it an effective extractant in liquid-liquid extraction processes. The selectivity of the extraction can be tuned by modifying the substituents on the bipyridine ring.
A particularly challenging and important application of selective ligands is in the partitioning of radionuclides from nuclear waste. The separation of minor actinides (like americium and curium) from lanthanides is a crucial step in advanced nuclear fuel cycles, as it can significantly reduce the long-term radiotoxicity of the waste. Bipyridine-based ligands, particularly those with additional donor atoms, have been investigated for this purpose. While there is no direct report on this compound for this specific application, its bipyridine core suggests that its derivatives could be designed to exhibit selectivity for certain radionuclides. The bromo and carboxylate groups provide synthetic handles to introduce other functionalities that could enhance this selectivity. For instance, the bromo group could be used to link the bipyridine unit to other chelating groups, creating a multidentate ligand with a pre-organized cavity suitable for binding specific metal ions. bohrium.com
| Application Area | Separation Principle | Potential Role of the Compound |
| Metal Ion Extraction | Selective chelation and solvent extraction | As a precursor to lipophilic ligands for the selective removal of toxic or valuable metal ions from aqueous streams. |
| Radionuclide Partitioning | Selective complexation of actinides over lanthanides | As a building block for designing more complex, highly selective ligands for advanced nuclear waste treatment processes. bohrium.com |
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Pathways
The synthesis of functionalized bipyridine derivatives often relies on traditional cross-coupling reactions which may involve harsh conditions or precious metal catalysts. nih.govnih.gov Future efforts will likely focus on developing more atom-economical and environmentally benign synthetic routes.
Key areas of exploration include:
Earth-Abundant Metal Catalysis: Investigating the use of catalysts based on iron, copper, or chromium to replace palladium in cross-coupling reactions. For instance, chromium-catalyzed acceptorless dehydrogenative coupling has emerged as a sustainable method for creating heterocyclic compounds. rsc.org
C-H Activation/Functionalization: Direct C-H functionalization of simpler pyridine (B92270) precursors offers a more step-economical approach compared to traditional methods that require pre-functionalized starting materials. nih.gov This strategy minimizes waste by avoiding the installation and removal of directing groups.
Flow Chemistry and Process Optimization: Implementing continuous flow synthesis can offer improved reaction control, enhanced safety, and easier scalability compared to batch processes. This is particularly relevant for managing potentially exothermic reactions or handling hazardous reagents.
Electrochemical Synthesis: Electrochemical methods provide a reagent-free approach to forming C-C bonds, often under mild conditions, which aligns with the principles of green chemistry. nih.govmdpi.com
| Synthetic Strategy | Potential Advantages | Representative Catalyst/Method |
| Sustainable Cross-Coupling | Reduced cost, lower toxicity, increased sustainability. | Chromium (CrCl2) with bipyridyl ligands. rsc.org |
| Direct C-H Functionalization | Higher atom economy, fewer synthetic steps. | Palladium pincer complexes. mdpi.com |
| Electrochemical Coupling | Avoids stoichiometric chemical oxidants/reductants. | N,N′-diaryl urea (B33335) mediated electrolysis. nih.gov |
| Nickel-Mediated Coupling | High functional group tolerance, efficient for macrocycle synthesis. | Ni(COD)2 with bipyridine ligands. rsc.org |
Exploration of Novel Reactivity Patterns for Further Derivatization
The bromine and methyl carboxylate moieties on the Methyl 6-bromo-[2,3'-bipyridine]-5'-carboxylate scaffold serve as versatile handles for extensive derivatization. Future research will explore novel transformations to access a wider range of functional molecules.
The bromine atom is a prime site for established cross-coupling reactions like Suzuki, Stille, and Negishi couplings, enabling the introduction of various aryl, heteroaryl, or alkyl groups. nih.govorgsyn.org The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. acs.org Unexplored avenues include leveraging these sites for more complex transformations, such as:
Decarboxylative Cross-Coupling: Using the carboxylate group (after hydrolysis) as a leaving group to introduce new substituents, expanding the toolkit beyond traditional methods. mdpi.com
Photoredox Catalysis: Utilizing the bipyridine core's inherent photochemical properties to enable novel, light-mediated transformations at the bromo- or other positions, often under very mild conditions.
Design of Next-Generation Ligands for Enhanced Catalytic Performance
Bipyridine-containing molecules are foundational ligands in transition-metal catalysis. mdpi.com The specific substitution pattern of this compound allows for fine-tuning of its electronic and steric properties, which is crucial for optimizing catalytic performance.
Future design strategies will likely focus on:
Tuning Electronic Properties: Introducing electron-donating or electron-withdrawing groups at the 6-bromo position (via substitution) can modulate the electron density on the metal center, thereby influencing the catalytic activity and selectivity. For example, trifluoromethylated bipyridine ligands have shown unique reactivity in iridium-catalyzed borylations. nih.gov
Steric Hindrance Engineering: Modifying the groups around the nitrogen atoms can create a specific coordination pocket around the metal, which can enhance selectivity in reactions. Introducing bulky substituents at the 6,6'-positions of bipyridine ligands has been shown to significantly impact the properties and catalytic performance of nickel complexes in cross-electrophile coupling. nih.gov
Bio-inspired Ligand Scaffolds: Incorporating moieties that can participate in hydrogen bonding or other non-covalent interactions can help in substrate recognition and activation, mimicking enzymatic processes. digitellinc.com This is particularly relevant for developing catalysts for challenging transformations like selective oxidation. digitellinc.com
Multifunctional Ligands: Designing ligands that incorporate a secondary functionality, such as a Brønsted acid, can create a synergistic effect, enhancing catalytic rates and efficiency, as seen in CO2 reduction catalysis. acs.org
Investigation of Compound-Specific Reactivity in Complex Chemical Environments
Understanding how this compound and its derivatives behave in complex, real-world environments is crucial for practical applications. This involves moving beyond idealized laboratory conditions to study its performance and stability in biological media, on material surfaces, or in multicomponent reaction mixtures.
Key research avenues include:
Heterogenization for Recyclability: Immobilizing the compound or its metallic complexes onto solid supports like carbon nanotubes, polymers, or Metal-Organic Frameworks (MOFs) can create robust, recyclable catalysts. researchgate.netresearchgate.net This approach combines the high activity of homogeneous catalysts with the ease of separation of heterogeneous systems.
Photocatalytic Applications: Bipyridine complexes, particularly those of ruthenium and iridium, are known photocatalysts. acs.org Future work could explore cyanine-functionalized derivatives for applications in photodynamic therapy or light-driven organic synthesis. nih.gov
Chemical Sensing: The bipyridine unit is an excellent chelator, and its fluorescence or electrochemical properties can change upon binding to specific metal ions or analytes. This could be exploited to develop selective sensors for environmental or biological monitoring.
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
To fully understand and optimize reactions involving this compound, it is essential to move beyond traditional endpoint analysis. Advanced spectroscopic techniques that allow for real-time, in situ monitoring can provide invaluable mechanistic insights. mt.com
Future research will increasingly employ:
In Situ Raman and FTIR Spectroscopy: These techniques can track the concentration of reactants, intermediates, and products in real-time without perturbing the reaction. mt.comrsc.org They are particularly powerful for studying organometallic reaction mechanisms, including ligand substitution processes. rsc.org
In Situ Mass Spectrometry: Techniques like Desorption Electrospray Ionization (DESI-MS) allow for the direct sampling and identification of transient intermediates from a reaction mixture, providing direct evidence for proposed mechanistic pathways. njit.edu
Operando Spectroscopy in Heterogeneous Catalysis: When the compound is part of a solid-supported catalyst, operando techniques (which analyze the catalyst under actual working conditions) are crucial for understanding how the structure of the active site changes during the reaction.
These methods will help to build a more complete picture of reaction kinetics and mechanisms, enabling more rational optimization of reaction conditions. researcher.lifeacs.org
Theoretical Predictions for Rational Design of New Functional Materials
Computational chemistry and theoretical modeling are indispensable tools for predicting the properties of new molecules and materials, thereby guiding synthetic efforts and reducing trial-and-error experimentation.
For derivatives of this compound, theoretical predictions will be vital for:
Predicting Electronic and Photophysical Properties: Density Functional Theory (DFT) calculations can accurately predict the electronic structure, oxidation levels, and absorption/emission spectra of metal complexes. acs.orgresearchgate.net This is crucial for designing new photosensitizers or materials for optoelectronic applications. pnas.org
Modeling Catalytic Cycles: Computational modeling can elucidate the transition states and energy barriers of catalytic reactions, helping to explain observed selectivity and reactivity. nih.gov This understanding can guide the design of more efficient catalysts by identifying rate-limiting steps.
Simulating Excited-State Dynamics: For photocatalytic applications, time-dependent DFT (TD-DFT) can model the structure and properties of excited states, providing insight into the mechanisms of energy and electron transfer. nih.govresearchgate.net
Addressing Challenges in Regioselectivity and Stereoselectivity in Complex Syntheses
As derivatives of this compound are incorporated into more complex molecular architectures, controlling regioselectivity and stereoselectivity becomes paramount.
Future research will need to address:
Regiocontrolled Functionalization: Developing synthetic methods that can selectively functionalize one pyridine ring over the other, or a specific C-H bond, is a significant challenge. orgsyn.org The inherent electronic differences between the two rings in the [2,3'-bipyridine] system can be exploited, but predictable and high-yielding methods are still needed. acs.org
Synthesis of Chiral Atropisomeric Ligands: Rotation around the C-C bond connecting the two pyridine rings can be restricted by introducing bulky substituents, leading to stable, chiral atropisomers. These chiral ligands are highly valuable in asymmetric catalysis. researchgate.net Developing practical, highly stereoselective methods for their synthesis, such as the oxidative dimerization of chiral pyridine N-oxides, is an active area of research. nih.govrsc.orglboro.ac.uk
Diastereoselective Reactions: When the compound is part of a larger molecule with existing stereocenters, controlling the diastereoselectivity of subsequent reactions is crucial for synthesizing single-isomer products, which is often a requirement for pharmaceutical applications.
Q & A
Q. What are the common synthetic routes for Methyl 6-bromo-[2,3'-bipyridine]-5'-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves cross-coupling reactions (e.g., Suzuki or Stille couplings) to assemble the bipyridine core, followed by bromination and esterification. For example, bromination of a precursor pyridine derivative using reagents like POCl₃ or NBS (N-bromosuccinimide) can introduce the bromine substituent . Optimization involves adjusting reaction temperature (e.g., 80–100°C for coupling steps), stoichiometry of catalysts (e.g., Pd-based catalysts), and solvent polarity to enhance yield and purity. Evidence from similar bromopyridine syntheses highlights the critical role of anhydrous conditions and inert atmospheres to prevent side reactions .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and ester functionality (e.g., methyl ester resonance at ~3.9 ppm).
- X-ray Crystallography : Programs like SHELX or ORTEP-III are used for structure refinement. The bromine atom’s heavy-atom effect aids in phasing, while hydrogen-bonding networks (e.g., between carboxylate and water molecules) are mapped using Fourier difference maps .
- Mass Spectrometry : High-resolution MS (e.g., LCMS) confirms molecular weight and fragmentation patterns, with bromine isotope signatures (m/z 79/81) .
Q. What are the typical purification strategies for this compound, given its sensitivity to hydrolysis?
Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is standard. For moisture-sensitive intermediates, anhydrous solvents and glovebox techniques are recommended. Recrystallization from aprotic solvents (e.g., dichloromethane/hexane) minimizes ester hydrolysis. Purity is validated via HPLC (e.g., retention time analysis under acidic conditions) .
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
The bromine atom acts as a leaving group, enabling participation in palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura reactions). Steric and electronic effects at the 6-position can modulate reaction rates; bulky ligands on Pd catalysts (e.g., XPhos) improve selectivity for mono-substitution . Comparative studies with chloro or trifluoromethyl analogs show bromine’s superior reactivity in SNAr (nucleophilic aromatic substitution) due to its polarizability .
Q. What stability considerations are critical for storing and handling this compound?
The ester group is prone to hydrolysis under basic or aqueous conditions. Storage at –20°C in inert atmospheres (argon) with desiccants (molecular sieves) is advised. Degradation is monitored via periodic TLC or NMR, with decomposition products (e.g., carboxylic acid derivatives) identified by shifts in carbonyl peaks .
Advanced Research Questions
Q. How do substituents at the 6-position (e.g., Br vs. CH₃) modulate electronic properties and coordination chemistry?
Bromine’s electron-withdrawing effect lowers the π* orbital energy of the pyridine ring, enhancing metal-ligand charge transfer (MLCT) in coordination complexes. Computational studies (DFT) on analogous bipyridines reveal that bromine substitution increases redox potentials by ~0.2 V compared to methyl groups, impacting catalytic activity in transition-metal complexes . Experimental validation via cyclic voltammetry shows correlations between substituent Hammett parameters and oxidation/reduction peaks .
Q. What computational approaches predict the compound’s reactivity in photoactive or catalytic applications?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack or metal coordination. For example, methyl ester groups stabilize LUMO levels, favoring electron-deficient metal centers like Cu(I) or Ru(II) . Molecular dynamics simulations assess solvent effects (e.g., acetonitrile vs. DMSO) on reaction pathways, with activation entropy calculations explaining temperature-dependent kinetics .
Q. How can contradictions in crystallographic data (e.g., bond lengths vs. DFT predictions) be resolved?
Discrepancies often arise from thermal motion or crystal packing effects. Using the SHELXL program , anisotropic displacement parameters refine atomic positions, while hydrogen-bonding graph-set analysis identifies supramolecular interactions that distort geometry. Comparative studies with gas-phase DFT structures isolate crystal-field contributions .
Q. What methodologies elucidate the compound’s role in hydrogen-bonded networks or supramolecular assemblies?
Graph-set analysis categorizes hydrogen bonds (e.g., R²₂(8) motifs) using crystallographic data . IR spectroscopy identifies O–H···O/N interactions, while Hirshfeld surfaces map contact distances between the carboxylate group and adjacent molecules. Such analyses guide the design of co-crystals for enhanced solubility or stability .
Q. How can mechanistic studies differentiate between radical vs. polar pathways in its bromine-mediated reactions?
Radical trapping experiments (e.g., using TEMPO) and ESR spectroscopy detect transient intermediates. Kinetic isotope effects (KIE) and Hammett plots distinguish between SNAr (polar) and single-electron transfer (radical) mechanisms. For example, bromine’s high leaving-group ability in polar solvents (DMF) favors SNAr, while UV-light initiation promotes radical pathways .
Notes
- For advanced studies, combine experimental data (XRD, MS) with computational modeling to resolve mechanistic ambiguities.
- Cross-reference synthetic protocols with analogous compounds (e.g., ) to optimize reaction design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
